N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide
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Overview
Description
Scientific Research Applications
Assessment of Cellular Proliferation in Tumors
This compound has been evaluated for its potential in imaging tumor proliferation using PET (Positron Emission Tomography) in patients with malignant neoplasms. The study assessed its uptake in tumors and correlated the results with tumor proliferation markers, showing promising applications in evaluating the proliferative status of solid tumors. The study demonstrated a significant correlation between the compound's uptake and Ki-67, a marker for cell proliferation, making it a potential tool for clinical trials in cancer research (Dehdashti et al., 2013).
Investigation of Human Metabolites
Another research area involves the identification of human metabolites of related compounds, focusing on their metabolism and excretion. This study provides insights into the renal and hepatic excretion of metabolites, offering valuable information for drug development and the understanding of compound behavior in human bodies. The investigation into transporter-mediated renal and hepatic excretion of these metabolites helps in understanding the drug's pharmacokinetics (Umehara et al., 2009).
Development of Synthetic Routes
The compound's derivatives have been a subject of chemical synthesis research, aiming to develop practical and scalable synthetic routes. This research contributes to the medicinal chemistry field by providing efficient methods for synthesizing complex molecules, which could be applied in creating various pharmaceutical agents. Such studies are crucial for the development of new drugs and the improvement of existing synthesis protocols (Yoshida et al., 2014).
Exploration of Binding Affinities
Research into the binding affinities of similar compounds to specific receptors, such as the sigma-2 receptor, is vital for drug discovery, particularly in oncology. These studies aim to understand the interactions between the compound and biological targets, which can lead to the development of targeted cancer therapies. By investigating the sigma-2 receptor status of solid tumors through PET imaging, researchers aim to advance the diagnosis and treatment of cancer (Tu et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , which is widely distributed in nature as alkaloids and has diverse broad-spectrum biological activity . These molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Mode of Action
It’s known that 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound might interact with its targets through similar mechanisms.
Result of Action
Given its structural similarity to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , it might exhibit similar effects, which include anti-inflammatory, anti-viral, anti-fungal, or anti-cancer activities .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFSPIWVAJPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.